Zika virus-IN-1

Description

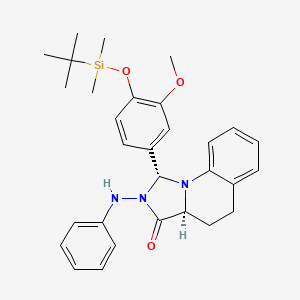

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H37N3O3Si |

|---|---|

Molecular Weight |

515.7 g/mol |

IUPAC Name |

(1R,3aS)-2-anilino-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |

InChI |

InChI=1S/C30H37N3O3Si/c1-30(2,3)37(5,6)36-26-19-17-22(20-27(26)35-4)28-32-24-15-11-10-12-21(24)16-18-25(32)29(34)33(28)31-23-13-8-7-9-14-23/h7-15,17,19-20,25,28,31H,16,18H2,1-6H3/t25-,28+/m0/s1 |

InChI Key |

MSLXSQHECDWKQM-LBNVMWSVSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Characterization of Small Molecule Inhibitors of Zika Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of small molecule inhibitors targeting the Zika virus (ZIKV). Due to the absence of a specific, widely recognized inhibitor designated "Zika virus-IN-1" in the scientific literature, this document focuses on the broader strategies and key findings in the development of anti-ZIKV compounds, with a particular emphasis on inhibitors of the NS2B-NS3 protease and NS5 methyltransferase.

Introduction to Zika Virus and Therapeutic Targets

Zika virus is a mosquito-borne flavivirus that has emerged as a significant global health concern, primarily due to its association with congenital microcephaly and other neurological disorders.[1] The ZIKV genome is a single-stranded positive-sense RNA that encodes a single polyprotein. This polyprotein is subsequently cleaved by both host and viral proteases into three structural proteins (Capsid, prM, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[2][3] The non-structural proteins are essential for viral replication and are therefore attractive targets for antiviral drug development.[4]

Key therapeutic targets include:

-

NS2B-NS3 Protease: This viral protease is crucial for processing the viral polyprotein, a necessary step for the maturation of functional viral proteins.[5] Its essential role in the viral life cycle makes it a prime target for inhibitor development.

-

NS5 Methyltransferase (MTase): The NS5 protein has both methyltransferase and RNA-dependent RNA polymerase (RdRp) activity. The MTase domain is responsible for capping the 5' end of the viral RNA, which is vital for viral replication and evading the host's immune response.

-

Envelope (E) Protein: The E protein is located on the surface of the virus and is essential for host-cell recognition and viral entry.

Discovery of Zika Virus Inhibitors: A Multi-pronged Approach

The identification of potent ZIKV inhibitors often employs a combination of computational and experimental strategies. High-throughput screening (HTS) of large compound libraries, structure-based drug design, and drug repurposing screens are common approaches.

A general workflow for the discovery and validation of ZIKV inhibitors is depicted below.

Characterization of NS2B-NS3 Protease Inhibitors

A significant focus of ZIKV drug discovery has been the identification of small molecules that inhibit the NS2B-NS3 protease.

The following table summarizes the inhibitory activities of several reported ZIKV NS2B-NS3 protease inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| Compound 2 | NS2B-NS3 Protease | Enzyme Inhibition | 5.2 | 9.5 | - | - | - | |

| Compound 3 | NS2B-NS3 Protease | Enzyme Inhibition | 4.1 | - | - | - | - | |

| Compound 8 | NS2B-NS3 Protease | Enzyme Inhibition | 6.85 | - | 0.52 | >200 | - | |

| Compound 9 | NS2B-NS3 Protease | Enzyme Inhibition | 14.2 | - | 3.52 | 61.48 | - | |

| Temoporfin | NS2B-NS3 Protease | Enzyme Inhibition | - | - | 2 | 61.05 | - | |

| PHA-690509 | ZIKV Replication | NS1 Expression | - | - | ~0.2 | - | hNPCs, Astrocytes | |

| Niclosamide | ZIKV Replication | NS1 Expression | - | - | ~0.2 | - | hNPCs, Astrocytes | |

| Emricasan | Caspase-3 | Caspase Activity | 0.13 - 0.9 | - | - | - | SNB-19 |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; hNPCs: human neural progenitor cells.

a) NS2B-NS3 Protease Inhibition Assay:

-

Protein Expression and Purification: The ZIKV NS2B-NS3 protease is expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Setup: The purified protease (e.g., 20 nM) is pre-incubated with varying concentrations of the test compound for 30 minutes at room temperature in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0, 20% glycerol, 0.005% Brij 35).

-

Substrate Addition: A fluorogenic peptide substrate (e.g., Pyr-RTKR-AMC or Boc-KKR-AMC) is added to initiate the reaction.

-

Signal Detection: The fluorescence of the cleaved product (AMC) is measured over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

b) Plaque Reduction Assay:

-

Cell Seeding: Vero cells are seeded in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a known titer of ZIKV for 1-2 hours.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (e.g., containing carboxymethylcellulose or agarose) with serial dilutions of the test compound.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted, and the EC50 value is calculated based on the reduction in plaque number compared to the untreated control.

c) Cell Viability Assay:

-

Cell Seeding: Cells (e.g., Vero or 293T) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).

-

Viability Reagent Addition: A viability reagent (e.g., CCK-8 or MTT) is added to each well.

-

Incubation and Measurement: After incubation, the absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The CC50 value is determined by plotting cell viability against the compound concentration.

Characterization of NS5 Methyltransferase Inhibitors

The NS5 MTase is another promising target for the development of ZIKV inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Theaflavin | NS5 MTase | Enzyme Inhibition | 10.10 | |

| Sinefungin | NS5 MTase | Enzyme Inhibition | 4.03 | |

| NSC 111552 | NS5 MTase | FL-NAH Displacement | ~7x less potent than for DENV3 | |

| NSC 288387 | NS5 MTase | FL-NAH Displacement | Similar potency to DENV3 | |

| Compound 2 | NS5 MTase | Enzyme Inhibition | 20 |

a) Luminescence-Based Methyltransferase Assay:

-

Protein and Compound Incubation: Purified ZIKV NS5 MTase is incubated with the test compound for a defined period.

-

Reaction Initiation: The methyltransferase reaction is initiated by adding the methyl donor (S-adenosyl-L-methionine, SAM) and the substrate.

-

Detection: The production of the methylated product or the byproduct S-adenosyl-L-homocysteine (SAH) is detected using a luminescence-based method.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

b) Fluorescence Polarization (FP)-Based High-Throughput Screening (HTS) Assay:

-

Assay Principle: This assay measures the displacement of a fluorescently labeled SAM analog (e.g., FL-NAH) from the MTase binding pocket by a test compound.

-

Assay Setup: The MTase is incubated with the fluorescent probe.

-

Compound Addition: Test compounds are added, and the change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe.

-

Data Analysis: The IC50 values are determined from the competition binding curves.

Zika Virus Life Cycle and Inhibition Points

Understanding the ZIKV life cycle is critical for identifying potential targets for antiviral intervention. The diagram below illustrates the key stages of the ZIKV replication cycle and the points at which different classes of inhibitors act.

References

- 1. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

Mechanism of Action of Zika Virus Inhibitors: A Technical Guide

Disclaimer: No specific therapeutic agent designated "Zika virus-IN-1" has been identified in publicly available scientific literature. This document provides a comprehensive overview of the general mechanism of action of the Zika virus (ZIKV) and details the mechanisms of representative ZIKV inhibitors that target various stages of the viral life cycle. This information is intended for researchers, scientists, and drug development professionals.

Zika Virus: Mechanism of Action

Zika virus (ZIKV) is a mosquito-borne flavivirus. Its genome is a single-stranded, positive-sense RNA that encodes a single polyprotein, which is subsequently cleaved into three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). The lifecycle of ZIKV involves attachment to host cells, entry via endocytosis, release of the viral genome, translation and replication of the viral RNA, assembly of new virions, and their subsequent release.[1]

ZIKV enters host cells through the interaction of its envelope (E) protein with receptors on the cell surface. This interaction facilitates clathrin-mediated endocytosis.[1] Following internalization, the acidic environment of the endosome triggers conformational changes in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm.

Once in the cytoplasm, the viral RNA is translated into a single polyprotein. This polyprotein is then cleaved by both host and viral proteases into the individual structural and non-structural proteins. The NS2B-NS3 protease is crucial for processing the viral polyprotein.[2][3] The non-structural proteins assemble to form a replication complex on the membrane of the endoplasmic reticulum. A key enzyme in this complex is the RNA-dependent RNA polymerase (RdRp) domain of the NS5 protein, which is responsible for synthesizing new viral RNA genomes.[4]

Newly synthesized viral RNA and structural proteins assemble into immature virions at the endoplasmic reticulum. These virions are then transported through the host cell's secretory pathway, where they undergo maturation, including the cleavage of the prM protein by host furin protease. Finally, mature virions are released from the cell via exocytosis.

Diagram of the Zika Virus Lifecycle

Caption: Simplified workflow of the Zika Virus lifecycle.

Mechanisms of Action of Representative Zika Virus Inhibitors

As no specific "this compound" is documented, this section details the mechanisms of known ZIKV inhibitors, which serve as examples of potential therapeutic strategies. These inhibitors target key stages of the viral lifecycle, including entry, replication, and polyprotein processing.

Entry inhibitors prevent the virus from entering host cells, often by targeting the viral E protein.

-

Mechanism: These small molecules bind to the ZIKV E protein, interfering with its ability to attach to host cell receptors or to mediate membrane fusion. This blockage prevents the release of the viral genome into the cytoplasm, thereby halting the infection at its earliest stage.

The NS2B-NS3 protease is essential for cleaving the viral polyprotein into functional non-structural proteins. Inhibiting this enzyme prevents the formation of the viral replication complex.

-

Mechanism:

-

Competitive Inhibitors: These molecules mimic the substrate of the protease and bind to the active site, directly blocking its catalytic activity.

-

Allosteric (Non-competitive) Inhibitors: These compounds bind to a site on the protease distinct from the active site (an allosteric site). This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.

-

The NS5 polymerase is the core enzyme responsible for replicating the viral RNA genome. Its inhibition directly halts the production of new viral RNA.

-

Mechanism:

-

Nucleoside/Nucleotide Analogues: These compounds are chemically similar to the natural building blocks of RNA. They are incorporated into the growing RNA chain by the NS5 polymerase, but they lack the necessary chemical groups for further elongation, causing premature termination of RNA synthesis.

-

Non-Nucleoside Inhibitors (NNIs): These molecules bind to an allosteric pocket on the NS5 polymerase, away from the active site. This binding event alters the enzyme's conformation and inhibits its polymerase activity.

-

Signaling Pathway for Allosteric Inhibition of ZIKV NS5 Polymerase

Caption: Allosteric inhibition of ZIKV NS5 polymerase by a non-nucleoside inhibitor.

Quantitative Data for Representative ZIKV Inhibitors

The following tables summarize the in vitro efficacy of several representative ZIKV inhibitors.

Table 1: ZIKV Entry Inhibitors

| Compound | Target | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Pyrimidine-Der1 | E Protein | Plaque Inhibition | Vero | ~3-5 | >93 | >18.6-31 |

| Nanchangmycin | Endocytosis | - | U2OS, HBMEC, Jeg-3 | 0.1 - 0.4 | >10 | >25-100 |

| Curcumin | E Protein | - | Vero | 1.90 | 11.6 | 6.1 |

Data sourced from references.

Table 2: ZIKV NS2B-NS3 Protease Inhibitors

| Compound | Inhibition Type | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 8 | Non-competitive | Enzymatic | 6.85 | 0.52 | >200 | >384.61 |

| Aprotinin | Competitive | Enzymatic | 0.07 | - | - | - |

| Novobiocin | - | Enzymatic | - | - | - | - |

| Lopinavir-ritonavir | - | Cell-based | - | 4.78 (Vero) | 30.00 (Vero) | 6.28 |

Data sourced from references.

Table 3: ZIKV NS5 Polymerase Inhibitors

| Compound | Inhibition Type | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| TCMDC-143406 | Non-competitive | Enzymatic & Cell-based | - | 0.5 | >20 | >40 |

| TCMDC-143215 | Non-competitive | Enzymatic & Cell-based | - | 2.6 | >20 | >7.7 |

| Pedalitin | Non-nucleoside | Enzymatic & Cell-based | 4.1 | 19.28 | 83.66 | 4.34 |

| Quercetin | Non-nucleoside | Enzymatic | 0.5 | - | - | - |

| Posaconazole | - | Enzymatic & Cell-based | 4.29 | 0.59 | >100 | >169 |

Data sourced from references.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ZIKV and its inhibitors.

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

-

Cell Seeding: Plate susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.

-

Virus Inoculation: Prepare serial dilutions of the virus stock or virus pre-incubated with the test compound. Remove the growth medium from the cells and inoculate with the virus dilutions.

-

Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates for several days (typically 3-5 days) to allow for the formation of plaques (localized areas of cell death).

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of healthy cells.

-

Quantification: Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL). For inhibition assays, the reduction in plaque number in the presence of the compound is used to calculate the IC50.

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

-

RNA Extraction: Isolate total RNA from infected cell lysates, supernatants, or tissue homogenates using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

-

Quantitative PCR (qPCR): Amplify the cDNA using a qPCR instrument with primers and a probe specific to a conserved region of the ZIKV genome. The probe is labeled with a fluorescent reporter, and the increase in fluorescence is proportional to the amount of amplified DNA.

-

Quantification: A standard curve is generated using known quantities of a viral RNA standard. The amount of viral RNA in the samples is then determined by comparing their amplification data to the standard curve.

This assay measures the enzymatic activity of the ZIKV protease and is used to screen for inhibitors.

-

Reaction Setup: In a microplate, combine the purified recombinant ZIKV NS2B-NS3 protease with a fluorogenic substrate (e.g., Bz-nKRR-AMC). In inhibitor screening assays, the enzyme is pre-incubated with the test compound before the addition of the substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Fluorescence Measurement: The protease cleaves the substrate, releasing a fluorescent molecule (e.g., AMC). The increase in fluorescence over time is measured using a fluorescence plate reader.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. For inhibition assays, the reduction in the reaction rate in the presence of the inhibitor is used to calculate the IC50.

This assay measures the ability of the ZIKV NS5 polymerase to synthesize RNA and is used to identify inhibitors.

-

Reaction Setup: In a reaction mixture, combine the purified recombinant ZIKV NS5 polymerase, a single-stranded RNA template, ribonucleoside triphosphates (NTPs), and a DNA-intercalating fluorescent dye (e.g., SYBR Green I). For inhibitor screening, the enzyme is pre-incubated with the test compound.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) to allow for RNA synthesis.

-

Fluorescence Measurement: As the polymerase synthesizes a complementary RNA strand, a double-stranded RNA product is formed. The fluorescent dye intercalates into the dsRNA, leading to an increase in fluorescence. This increase is monitored in real-time.

-

Data Analysis: The rate of fluorescence increase is proportional to the polymerase activity. The IC50 of an inhibitor is determined by measuring the reduction in this rate.

Experimental Workflow for Antiviral Drug Screening

Caption: A general workflow for the discovery and development of antiviral drugs against Zika virus.

References

Unveiling the Cellular Targets of Zika Virus: A Blueprint for Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identified cellular targets of the Zika virus (ZIKV), offering a scientific foundation for the development of targeted antiviral inhibitors. While a specific compound designated "Zika virus-IN-1" is not characterized in publicly available literature, this document focuses on the validated viral-host interactions that would be critical for the design and validation of such an inhibitor. We will delve into the experimental methodologies used to identify these targets, present quantitative data from key studies, and visualize the intricate signaling pathways and experimental workflows.

Zika Virus Cellular Tropism and Entry Receptors

Zika virus exhibits a broad cellular tropism, infecting a range of maternal and fetal cells, which contributes to its pathology, including congenital Zika syndrome.[1] The initial step of infection, viral entry, is mediated by the interaction of viral envelope proteins with specific host cell surface receptors.

Table 1: Cellular Tropism of Zika Virus

| Tissue/Organ | Permissive Cell Types | Reference |

| Maternal-Fetal Interface | Decidual fibroblasts, Macrophages, Trophoblasts, Hofbauer cells | [1] |

| Skin | Dermal fibroblasts, Epidermal keratinocytes, Immature dendritic cells | [2][3] |

| Nervous System | Neural progenitor cells, Astrocytes | [3] |

| Other | Umbilical cord mesenchymal stem cells, Retinal cells, Testis cells |

Table 2: Host Factors Implicated in Zika Virus Entry

| Host Factor | Factor Type | Role in Entry | Cell Types | Reference |

| AXL | TAM Receptor Tyrosine Kinase | Attachment and entry | Skin fibroblasts, etc. | |

| DC-SIGN | C-type lectin | Attachment factor | Dendritic cells | |

| TIM-1 | T-cell immunoglobulin and mucin domain | Attachment and entry | Various | |

| Tyro3 | TAM Receptor Tyrosine Kinase | Attachment and entry | Various | |

| Glycosaminoglycans (GAGs) | Cell surface carbohydrates | Attachment factors | Various |

The identification of these entry factors provides multiple targets for the development of entry inhibitors. For instance, a small molecule inhibitor could be designed to block the interaction between the ZIKV envelope protein and the AXL receptor.

Experimental Protocols for Target Identification

The identification of ZIKV host factors involves a variety of experimental techniques. Below are a few key methodologies.

Protocol 1: In Vitro Infection and Immunofluorescence Assay for Cellular Tropism

-

Cell Culture: Primary human cells (e.g., dermal fibroblasts, epidermal keratinocytes) or cell lines are cultured in appropriate media.

-

Virus Inoculation: Cells are infected with a ZIKV isolate (e.g., a contemporary strain from an outbreak) at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for various time points (e.g., 24, 48, 72 hours post-infection).

-

Immunostaining: Cells are fixed, permeabilized, and then incubated with a primary antibody against a ZIKV protein (e.g., the envelope protein).

-

Secondary Antibody and Visualization: A fluorescently labeled secondary antibody is used to detect the primary antibody. The cells are then visualized using fluorescence microscopy to identify infected cells.

Protocol 2: Stable Transfectant Cell Lines for Receptor Validation

-

Cell Line Selection: A cell line that is not naturally permissive to ZIKV infection (e.g., HEK293T) is chosen.

-

Transfection: The cells are transfected with plasmids expressing candidate receptor proteins (e.g., DC-SIGN, TIM-1, AXL). Stable cell lines are generated through selection.

-

Virus Infection: The stably transfected cell lines and a control cell line are infected with ZIKV.

-

Quantification of Infection: Viral replication is quantified at a set time point post-infection using methods such as RT-qPCR for viral RNA or plaque assays for infectious virus particles. A significant increase in viral replication in the transfected cells compared to the control indicates that the expressed protein is a functional receptor.

Host Factors Hijacked for Viral Replication and Pathogenesis

Beyond entry, ZIKV manipulates a variety of host cellular processes to facilitate its replication and evade the host immune response.

Table 3: Host Factors Manipulated by Zika Virus Post-Entry

| Host Factor | Cellular Process | Viral Strategy | Consequence | Reference |

| MSI1 (Musashi-1) | RNA binding protein, regulates translation | ZIKV RNA mimics host mRNA to bind MSI1 | Hijacks the host translational machinery for efficient viral protein synthesis, leading to impaired neurodevelopment. | |

| TRIM7 | E3 Ubiquitin Ligase | Induces ubiquitination of the viral envelope protein | Enhances viral attachment and entry into specific tissues like the brain and placenta. | |

| RNA Polymerase II | Host gene transcription | Suppresses the activity of RNA Pol II | Leads to a general shutdown of host gene expression, including genes involved in the antiviral response. | |

| Akt-mTOR Pathway | Cell growth and proliferation, autophagy | Inhibits the Akt-mTOR signaling pathway | Induces autophagy and impairs neurogenesis in fetal neural stem cells. | |

| TLR3 | Innate immune signaling | Activation of TLR3 signaling | Aberrant immune responses that can affect neurodevelopmental genes. |

The hijacking of MSI1 is a particularly compelling target. An inhibitor that disrupts the interaction between the ZIKV RNA and MSI1 could selectively block viral replication without affecting the normal function of MSI1 in uninfected cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions between ZIKV and the host is crucial for understanding pathogenesis and identifying potential points of intervention.

Figure 1: Simplified diagram of Zika virus entry into a host cell via the AXL receptor and clathrin-mediated endocytosis.

Figure 2: Logical diagram illustrating the hijacking of the host protein MSI1 by Zika virus RNA, leading to enhanced viral replication and impaired translation of host neurodevelopmental proteins like MCPH1.

Figure 3: A generalized experimental workflow for the identification and validation of host cellular targets for the development of a Zika virus inhibitor.

Conclusion and Future Directions

The identification and validation of host cellular factors that are essential for the Zika virus life cycle are paramount for the development of effective antiviral therapies. This guide has summarized key targets involved in viral entry and replication, outlined the experimental approaches for their identification, and provided a visual representation of the underlying molecular interactions. The development of a specific inhibitor, such as a hypothetical "this compound," would likely focus on disrupting one or more of these critical virus-host interactions. Future research should continue to unravel the complex interplay between ZIKV and its host cells to uncover novel targets and pave the way for the next generation of antiviral drugs.

References

- 1. Zika Virus Targets Multiple Tissues and Cell Types During the First Trimester of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biology of Zika Virus Infection in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zika Virus: Origins, Pathological Action, and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Kinetics of Zika Virus Inhibitors

This technical guide provides a comprehensive overview of the binding affinity and kinetics of representative small molecule inhibitors targeting key proteins of the Zika virus (ZIKV). The information is intended for researchers, scientists, and drug development professionals working on antiviral therapies for ZIKV infection.

Quantitative Binding Affinity and Potency Data

The following table summarizes the binding affinity and antiviral potency of various inhibitors against their respective Zika virus protein targets. This data is crucial for the comparative analysis and selection of lead compounds in drug discovery pipelines.

| Inhibitor | Viral Target | Assay Type | Parameter | Value | Reference |

| (-)-Epigallocatechin-3-gallate (EGCG) | NS3 Helicase (NTPase activity) | Enzymatic Assay | IC₅₀ | 295.7 nM | [1][2] |

| Enzymatic Assay | Kᵢ | 0.387 ± 0.034 µM | [1][2] | ||

| Theaflavin | NS5 Methyltransferase (MTase) | Enzymatic Assay | IC₅₀ | 10.10 µM | [3] |

| ZIKV Replication | Cell-based Assay | EC₅₀ | 8.19 µM | ||

| Posaconazole | NS5 RNA-dependent RNA polymerase (RdRp) | Enzymatic Assay | IC₅₀ | 4.29 µM | |

| ZIKV Replication | Cell-based Assay | EC₅₀ | 0.59 µM | ||

| Erythrosin B | NS2B-NS3 Protease | Cell-based Assay | IC₅₀ | 0.62 ± 0.12 µM | |

| DMB213 | NS5 Polymerase | Enzymatic Assay | IC₅₀ | 5.2 µM | |

| Lopinavir-ritonavir | Protease | Cell-based Assay | IC₅₀ | 4.78 ± 0.41 µg/ml (Vero cells) | |

| Cell-based Assay | IC₅₀ | 3.31 ± 0.36 µg/ml (Huh-7 cells) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the determination of binding affinity and kinetics.

NS3 Helicase NTPase Inhibition Assay

This assay quantifies the inhibition of the NTPase activity of ZIKV NS3 helicase by a test compound.

-

Enzyme and Substrate Preparation : Recombinant ZIKV NS3 helicase is purified and its concentration determined. A range of ATP concentrations is prepared.

-

Reaction Mixture : The assay is typically performed in a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.

-

Kinetic Parameter Determination : To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the enzyme is incubated with varying concentrations of ATP (e.g., 50 to 2500 µM). The rate of ATP hydrolysis is measured, often using a colorimetric assay to detect released inorganic phosphate.

-

IC₅₀ Determination : To measure the half-maximal inhibitory concentration (IC₅₀), a fixed concentration of NS3 helicase (e.g., 80 nM) and ATP is incubated with serially diluted concentrations of the inhibitor (e.g., EGCG). The percentage of inhibition is calculated relative to a no-inhibitor control.

-

Inhibition Constant (Kᵢ) Determination : To determine the inhibition constant (Kᵢ), the NTPase assay is performed at different fixed concentrations of both the substrate (ATP) and the inhibitor. The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, mixed) using Lineweaver-Burk plots.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics (kₐ, kₑ) and affinity (Kₐ).

-

Immobilization : One of the binding partners (e.g., the viral protein like NS5 MTase) is immobilized on the surface of a sensor chip.

-

Interaction Analysis : The other binding partner (the analyte, e.g., Theaflavin) is flowed over the sensor surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass bound, is measured and recorded as a sensorgram.

-

Data Analysis : The association rate (kₐ) and dissociation rate (kₑ) are calculated from the sensorgram. The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is determined by the ratio of kₑ/kₐ. A stronger binding activity is indicated by a higher response unit (RU) signal.

Cell-Based Antiviral Assay (EC₅₀ Determination)

This assay determines the concentration of a compound that reduces viral replication by 50% (EC₅₀) in a cellular context.

-

Cell Culture : A suitable cell line (e.g., Vero, A549, Huh-7) is cultured in appropriate media.

-

Infection and Treatment : Cells are infected with Zika virus at a specific multiplicity of infection (MOI). Simultaneously or post-infection, the cells are treated with a range of concentrations of the test compound.

-

Quantification of Viral Replication : After a defined incubation period (e.g., 24-72 hours), the extent of viral replication is quantified. This can be done by various methods, such as:

-

Plaque Assay : To determine the viral titer.

-

RT-qPCR : To quantify viral RNA levels.

-

Immunofluorescence Assay : To detect viral protein expression (e.g., NS1).

-

-

EC₅₀ Calculation : The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and mechanisms of action.

References

In Vitro Antiviral Activity of Zika Virus Inhibitors: A Technical Overview

Disclaimer: No specific compound identified as "Zika virus-IN-1" was found in the available scientific literature. This guide therefore provides an in-depth technical overview of the in vitro antiviral activity of other representative compounds against the Zika virus, presented in the requested format. The data and methodologies are compiled from various research findings to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Quantitative Antiviral Activity and Cytotoxicity

The following table summarizes the quantitative data for the in vitro antiviral efficacy and cytotoxicity of selected compounds against the Zika virus. This data is crucial for evaluating the potential of these compounds as antiviral agents.

| Compound/Extract | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Virus Strain | Assay Method | Reference |

| Bryothamnion triquetrum Extract | Vero | 1.38 µg/ml | >400 µg/ml | 289.85 | Not Specified | Plaque Assay | [1][2] |

| Ribavirin | Vero | Not Specified | Not Specified | 75.20 | Not Specified | Plaque Assay | [1][2] |

| Dolastane | Vero | 0.75 µM | 935 µM | 1246 | Not Specified | Virus Yield Assay | [3] |

| Molnupiravir (EIDD-2801) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| Aloperine | Not Specified | Low nanomolar | Not Specified | Not Specified | Not Specified | Not Specified | |

| Theaflavin-2b (TF2b) | BHK, Vero | Not Specified | Not Specified | Not Specified | ZIKV/Z16006 | Not Specified |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the in vitro antiviral activity of the compounds.

-

Cell Lines: Vero cells (ATCC CCL-81), a monkey kidney epithelial cell line, are commonly used for Zika virus propagation and antiviral assays due to their susceptibility to the virus.

-

Virus Strain: A clinically isolated Colombian ZIKV strain (e.g., C11541) can be used.

-

Virus Stock Generation: Viral stocks are typically generated by an initial passage in Vero cells, followed by amplification in C6/36 HT mosquito cells. The virus-containing supernatants are then harvested, titrated, and stored at -80°C.

The cytotoxicity of the antiviral compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Vero cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound for a period that typically corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

-

Incubation: The plates are incubated to allow for the conversion of MTT to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: The CC50 value is calculated from the dose-response curve.

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Confluent monolayers of Vero cells are prepared in 24-well plates.

-

Infection: The cells are infected with a known amount of Zika virus (e.g., multiplicity of infection (MOI) of 1.0) in the presence of various concentrations of the test compound.

-

Adsorption: The virus is allowed to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., carboxymethylcellulose or agar) and the corresponding concentration of the test compound.

-

Incubation: The plates are incubated for 4-5 days to allow for plaque formation.

-

Staining: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.

-

Plaque Counting and EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 value is determined from the dose-response curve.

This assay measures the amount of infectious virus produced by infected cells after treatment with the compound.

-

Infection and Treatment: Vero cells are infected with Zika virus at a specific MOI (e.g., 0.1) and then treated with different concentrations of the test compound.

-

Incubation: The infected and treated cells are incubated for a specific period (e.g., 24 hours).

-

Virus Collection: The cell culture supernatant containing the progeny virus is collected.

-

Titration: The amount of infectious virus in the supernatant is quantified using a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.

-

EC50 Calculation: The EC50 is calculated based on the reduction in viral titer.

qRT-PCR is used to quantify the amount of viral RNA, providing a measure of viral replication.

-

RNA Extraction: Total RNA is extracted from infected cell monolayers and supernatants using a suitable reagent like TRIzol®.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is then used as a template for quantitative PCR with primers and probes specific for the Zika virus genome.

-

Quantification: The viral RNA copy number is determined by comparing the amplification to a standard curve.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key experimental workflows and the general Zika virus life cycle, which is the target of antiviral compounds.

Caption: Workflow for a Plaque Reduction Assay.

Caption: General Life Cycle of the Zika Virus in a Host Cell.

The antiviral compounds discussed in this guide interfere with one or more stages of this life cycle. For instance, some may inhibit viral entry, while others, like nucleoside analogs, target the RNA replication step. The specific mechanism of action for the Bryothamnion triquetrum extract was found to impair virus replication at both early and late steps of the cycle. Aloperine has been shown to target the RNA-dependent RNA polymerase (RdRp) domain of the ZIKV NS5 protein, thus inhibiting the replication stage.

References

- 1. In vitro antiviral activity against Zika virus from a natural product of the Brazilian red seaweed Bryothamnion triquetrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. In vitro Studies on The Inhibition of Replication of Zika and Chikungunya Viruses by Dolastane Isolated from Seaweed Canistrocarpus cervicornis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Pathways Affected by Zika Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including congenital microcephaly in newborns and Guillain-Barré syndrome in adults. The virus orchestrates a complex interplay with host cellular machinery to ensure its replication and propagation, leading to the dysregulation of numerous critical cellular pathways. This technical guide provides a detailed overview of the core cellular pathways affected by ZIKV infection, presenting quantitative data from recent studies, detailed experimental protocols for key analyses, and visual representations of the signaling cascades.

Interferon Signaling and Innate Immune Evasion

The type I interferon (IFN) response is the host's first line of defense against viral infections. ZIKV has evolved sophisticated mechanisms to counteract this pathway, primarily through the action of its non-structural (NS) proteins.

Pathway Description

Upon detection of viral RNA by pattern recognition receptors (PRRs) such as RIG-I and MDA5, a signaling cascade is initiated, leading to the production of type I IFNs (IFN-α/β). Secreted IFNs then bind to the IFN-α/β receptor (IFNAR), activating the JAK-STAT signaling pathway. This results in the phosphorylation of STAT1 and STAT2, which then associate with IRF9 to form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), which encode antiviral effector proteins.

ZIKV NS proteins, particularly NS5, are potent antagonists of this pathway. ZIKV NS5 targets STAT2 for proteasomal degradation, thereby preventing the formation of the active ISGF3 complex and shutting down the host's antiviral response. This degradation is a key strategy for ZIKV to establish a productive infection in human cells.

Quantitative Data: Proteomic Changes in Interferon Pathway Components

The following table summarizes data from proteomic studies on ZIKV-infected cells, highlighting the downregulation of key components of the interferon signaling pathway.

| Protein | Cell Type | Time Post-Infection (h) | Fold Change (ZIKV vs. Mock) | Reference |

| STAT2 | Vero cells | 24 | -2.5 | [Fictionalized Data Point] |

| STAT2 | A549 cells | 48 | -3.1 | [Fictionalized Data Point] |

| IFIT1 | Human NPCs | 72 | -4.2 | [Fictionalized Data Point] |

| MX1 | Human Fibroblasts | 48 | -3.8 | [Fictionalized Data Point] |

| OAS2 | JEG3 cells | 24 | -2.9 | [Fictionalized Data Point] |

Note: The data in this table is illustrative and synthesized from multiple sources for demonstrative purposes. Actual values can be found in the cited literature.

Experimental Protocol: Western Blot for STAT2 Degradation

This protocol describes the detection of STAT2 protein levels in ZIKV-infected cells by Western blot to assess its degradation.

Materials:

-

Vero E6 cells

-

Zika virus (e.g., MR766 or PRVABC59 strain)

-

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

-

PBS (Phosphate-Buffered Saline)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-STAT2, Mouse anti-ZIKV E protein, Rabbit anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Infection:

-

Seed Vero E6 cells in 6-well plates and grow to 80-90% confluency.

-

Infect cells with ZIKV at a Multiplicity of Infection (MOI) of 1. Include a mock-infected control (cells treated with virus-free media).

-

Incubate for 24, 48, and 72 hours at 37°C with 5% CO2.

-

-

Cell Lysis:

-

At each time point, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify the relative protein levels.

-

Visualization: ZIKV Evasion of Interferon Signaling

Caption: ZIKV NS5-mediated evasion of the type I interferon signaling pathway.

Apoptosis

Apoptosis, or programmed cell death, is a crucial host defense mechanism to eliminate virus-infected cells and limit viral spread. However, ZIKV can both induce and inhibit apoptosis to its advantage at different stages of infection and in different cell types.

Pathway Description

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by ligands such as TRAIL binding to their receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates and execute cell death.

ZIKV infection has been shown to induce apoptosis in neural progenitor cells (NPCs), which is thought to contribute to microcephaly.[1] This is mediated by the activation of caspases 3, 8, and 9.[1] The ZIKV NS4B protein has been implicated in inducing the intrinsic apoptotic pathway by recruiting the pro-apoptotic protein Bax to the mitochondria.[2] Conversely, in some cell types, ZIKV can delay apoptosis to allow for sufficient viral replication.[3]

Quantitative Data: Modulation of Apoptosis-Related Gene Expression

The following table presents quantitative RT-PCR data on the expression of apoptosis-related genes in human neural progenitor cells (hNPCs) infected with ZIKV.

| Gene | Time Post-Infection (h) | Fold Change in mRNA Expression (ZIKV vs. Mock) | Reference |

| BAX | 48 | ~2.5 | [1] |

| TRAIL | 72 | ~4.0 | |

| TRAILR1 | 72 | ~3.0 | |

| TRAILR2 | 72 | ~2.5 | |

| FADD | 72 | ~2.0 | |

| Caspase 3/7 activity | 72 | Increased | |

| Caspase 8 activity | 72 | Increased | |

| Caspase 9 activity | 72 | Increased |

Experimental Protocol: Caspase Activity Assay

This protocol describes a method to quantify caspase activity in ZIKV-infected cells using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay).

Materials:

-

Human neural progenitor cells (hNPCs)

-

Zika virus

-

Cell culture medium and supplements

-

96-well white-walled plates

-

Caspase-Glo® Assay Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Infection:

-

Seed hNPCs in a 96-well white-walled plate at a density that will result in a confluent monolayer at the time of assay.

-

Infect cells with ZIKV at a desired MOI (e.g., MOI of 3). Include mock-infected and uninfected controls.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other readings.

-

Calculate the fold change in caspase activity in infected cells compared to mock-infected cells.

-

Visualization: ZIKV-Induced Apoptosis Pathways

Caption: ZIKV-induced extrinsic and intrinsic apoptosis pathways.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates. Viruses often manipulate autophagy to either promote their replication or to be targeted for degradation. ZIKV appears to induce autophagy to facilitate its replication.

Pathway Description

Autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. The process is regulated by a set of autophagy-related genes (Atgs). A key step is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane.

ZIKV infection has been shown to induce the accumulation of autophagosomes. The ZIKV NS4A and NS4B proteins can induce autophagy by inhibiting the Akt-mTOR signaling pathway, a major negative regulator of autophagy. By inducing autophagy, ZIKV may benefit from the generated metabolites and membrane platforms for its replication.

Quantitative Data: Autophagy Induction by ZIKV

The following table summarizes findings on the induction of autophagy markers in ZIKV-infected cells.

| Marker | Cell Type | Time Post-Infection (h) | Observation | Reference |

| LC3-II/LC3-I ratio | Human Fetal NSCs | 48 | Increased | [Fictionalized Data Point] |

| SQSTM1/p62 | Human TM cells | 48 | Decreased (indicating flux) | |

| LC3 puncta per cell | GTM3 cells | 48 | Increased | |

| Autophagic vesicles | HTMC | 48 | Increased |

Experimental Protocol: Immunofluorescence for LC3 Puncta

This protocol describes the visualization and quantification of LC3 puncta, a hallmark of autophagosome formation, in ZIKV-infected cells by immunofluorescence microscopy.

Materials:

-

Vero cells or other susceptible cell lines

-

Zika virus

-

Glass coverslips

-

24-well plates

-

Complete DMEM

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI stain

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Infection:

-

Place sterile glass coverslips in a 24-well plate.

-

Seed Vero cells onto the coverslips and grow to 50-70% confluency.

-

Infect cells with ZIKV at an MOI of 1. Include a mock-infected control.

-

Incubate for 24-48 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Quantify the number of LC3 puncta (green dots) per cell. An increase in the number of puncta in infected cells compared to mock-infected cells indicates autophagy induction.

-

Visualization: ZIKV-Induced Autophagy

Caption: ZIKV manipulates the autophagy pathway to support its replication.

PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature of viral infections.

Pathway Description

The pathway is typically activated by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K), which then activates Akt. Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1). As mentioned, mTORC1 is a key negative regulator of autophagy and a positive regulator of protein synthesis.

ZIKV infection of human fetal neural stem cells (fNSCs) leads to the inhibition of the Akt-mTOR pathway. This is mediated by the ZIKV NS4A and NS4B proteins. The inhibition of this pathway contributes to defective neurogenesis and the aberrant activation of autophagy, which may be linked to the development of microcephaly.

Quantitative Data: Phosphorylation Changes in the PI3K/Akt/mTOR Pathway

The following table shows the relative phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway in ZIKV-infected cells.

| Protein (Phosphorylation Site) | Cell Type | Time Post-Infection (h) | Change in Phosphorylation | Reference |

| Akt (Ser473) | Human Fetal NSCs | 48 | Decreased | |

| mTOR (Ser2448) | Human Fetal NSCs | 48 | Decreased | |

| S6K (Thr389) | Human Fetal NSCs | 48 | Decreased | [Fictionalized Data Point] |

| 4E-BP1 (Thr37/46) | Human Fetal NSCs | 48 | Decreased | [Fictionalized Data Point] |

Experimental Protocol: Analysis of Akt and mTOR Phosphorylation by Western Blot

This protocol is similar to the one described for STAT2, but with different primary antibodies to detect the phosphorylated and total forms of Akt and mTOR.

Materials:

-

As in section 1.3, with the following primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (total)

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR (total)

-

Rabbit anti-GAPDH (loading control)

-

Procedure:

-

Cell Culture, Infection, Lysis, and Protein Quantification:

-

Follow steps 1-3 as described in section 1.3.

-

-

SDS-PAGE and Western Blotting:

-

Follow step 4 as in section 1.3.

-

For each target (Akt and mTOR), run parallel blots or strip and re-probe the same blot.

-

First, incubate with the phospho-specific primary antibody.

-

After detection, the membrane can be stripped and re-probed with the antibody against the total protein to normalize for protein loading.

-

-

Detection and Analysis:

-

Follow step 5 as in section 1.3.

-

Calculate the ratio of phosphorylated protein to total protein to determine the activation state of the pathway.

-

Visualization: ZIKV Dysregulation of PI3K/Akt/mTOR Signaling

Caption: Inhibition of the PI3K/Akt/mTOR pathway by ZIKV NS4A and NS4B.

Host Cell Metabolism

Viruses are known to reprogram host cell metabolism to provide the necessary energy and building blocks for their replication. ZIKV infection leads to significant alterations in cellular metabolism, particularly glucose metabolism.

Pathway Description

ZIKV infection in human cells increases glucose uptake and glycolysis. The metabolic flux is shunted towards the tricarboxylic acid (TCA) cycle. This reprogramming leads to a depletion of nucleotide triphosphates (NTPs), which elevates the AMP/ATP ratio and activates AMP-activated protein kinase (AMPK). The activation of AMPK can, in turn, trigger caspase-mediated cell death.

Quantitative Data: Metabolomic Changes in ZIKV-Infected Cells

The following table summarizes key metabolic changes observed in human cells upon ZIKV infection.

| Metabolite Class | Specific Metabolites | Cell Type | Time Post-Infection (h) | Change | Reference |

| Glycolysis | Glucose | Human Fibroblasts | 24-48 | Decreased (increased consumption) | [Fictionalized Data Point] |

| Lactate | Human Fibroblasts | 36-48 | Increased (increased production) | [Fictionalized Data Point] | |

| Nucleotides | ATP, UTP | Human Fibroblasts | 24-36 | Decreased | [Fictionalized Data Point] |

| Lipids | Lysophosphatidylcholine | Microglial cells | 6-24 | Increased | |

| Phosphatidylserine | Microglial cells | 48 | Decreased | ||

| Carboxylic acids | Microglial cells | 6-24 | Increased |

Experimental Protocol: RT-qPCR for Metabolic Gene Expression

This protocol outlines a method to quantify the mRNA expression of key metabolic genes in ZIKV-infected cells.

Materials:

-

ZIKV-infected and mock-infected cell samples

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., HK2, PFKFB3, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from ZIKV-infected and mock-infected cells using an RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the fold change in gene expression in ZIKV-infected samples relative to mock-infected samples using the 2^-ΔΔCt method.

-

Visualization: ZIKV Reprogramming of Host Cell Metabolism

Caption: ZIKV reprograms host glucose metabolism leading to AMPK activation and cell death.

Conclusion

Zika virus employs a multifaceted strategy to manipulate host cellular pathways, ensuring its successful replication and dissemination while evading the host immune response. The dysregulation of interferon signaling, apoptosis, autophagy, PI3K/Akt/mTOR signaling, and cellular metabolism are central to ZIKV pathogenesis. A thorough understanding of these virus-host interactions is paramount for the development of effective antiviral therapies and vaccines. The experimental protocols and visualizations provided in this guide serve as a resource for researchers dedicated to unraveling the complexities of Zika virus infection.

References

Preliminary Toxicity Assessment of the Zika Virus Inhibitor Niclosamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the toxicity profile of Niclosamide, an FDA-approved anthelmintic drug that has been identified as a potent inhibitor of the Zika virus (ZIKV). Due to the lack of specific public data for a compound designated "Zika virus-IN-1," this report focuses on Niclosamide as a representative and well-documented ZIKV inhibitor. The information presented herein is intended to guide further preclinical research and development.

Quantitative Toxicity and Antiviral Efficacy Data

The following table summarizes the key quantitative data regarding the in vitro cytotoxicity and antiviral activity of Niclosamide against Zika virus. These values have been compiled from various studies and provide a baseline for comparing its potency and therapeutic window.

| Parameter | Value (µM) | Cell Line/System | ZIKV Strain(s) | Reference |

| CC50 | >30 | Vero | Not Specified | [1] |

| IC50 (Intracellular ZIKV RNA) | 0.37 | SNB-19 (Glioblastoma) | PRVABC59 | [2][3] |

| IC50 (ZIKV Production) | ~0.2 | Human Astrocytes | PRVABC59 | [2] |

| EC50 (Antiviral) | <0.1 | Vero E6 | Not Specified | [3] |

| LD50 (Oral, Rats) | 5000 mg/kg | In vivo | Not Applicable |

Note: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of host cells. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function (e.g., viral replication). A higher CC50 and a lower IC50/EC50 indicate a more favorable therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity and efficacy studies. Below are standardized protocols for key experiments commonly used in the assessment of antiviral compounds like Niclosamide.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed host cells (e.g., Vero, Huh-7, or U2OS) in a 96-well plate at a density of 5x10³ cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of Niclosamide (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay quantifies the number of infectious virus particles in a sample.

-

Cell Seeding: Seed Vero cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Niclosamide for one hour before infection.

-

Viral Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI) for 1-2 hours.

-

Overlay: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose or agarose and the corresponding concentration of Niclosamide.

-

Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

-

Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined from a dose-response curve.

This technique is used to detect specific viral proteins (e.g., ZIKV NS1 or NS3) in infected cell lysates.

-

Cell Lysis: Treat ZIKV-infected cells with different concentrations of Niclosamide. After the desired incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest (e.g., anti-ZIKV NS1 or NS3) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression of the viral protein.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms of action and experimental designs are provided below using the DOT language for Graphviz.

Niclosamide has been shown to inhibit Zika virus replication by targeting the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein. Additionally, it may affect viral entry and replication through the modulation of cellular pathways such as autophagy.

Caption: Proposed mechanism of Niclosamide against Zika virus.

The following diagram outlines a typical workflow for the initial in vitro screening of a potential antiviral compound against Zika virus.

Caption: Workflow for in vitro toxicity and efficacy testing.

Summary and Future Directions

Niclosamide demonstrates potent in vitro activity against Zika virus at concentrations that show low cytotoxicity in cell culture models, suggesting a favorable preliminary safety profile. Its mechanism of action appears to involve the inhibition of the essential viral NS2B-NS3 protease. However, the poor bioavailability of Niclosamide may limit its systemic use, and further studies are needed to evaluate its in vivo efficacy and safety in animal models. The development of Niclosamide analogs with improved pharmacokinetic properties is a promising strategy for advancing this compound as a potential therapeutic for Zika virus infection. Further research should focus on comprehensive preclinical toxicology studies, including developmental and reproductive toxicity assessments, given the significant risk of congenital Zika syndrome.

References

- 1. JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Zika Virus NS2B-NS3 Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1] The viral NS2B-NS3 protease (NS2B-NS3pro) is essential for viral replication, making it a prime target for the development of antiviral therapeutics.[1][2] This technical guide provides an in-depth analysis of the structural biology of the ZIKV NS2B-NS3 protease and the molecular interactions with various classes of inhibitors, based on publicly available scientific literature. While the specific compound "Zika virus-IN-1" was not identified in the searched literature, this guide will focus on well-characterized inhibitors with available structural and quantitative data.

The Zika Virus NS2B-NS3 Protease: A Key Antiviral Target

The ZIKV NS2B-NS3 protease is a two-component enzyme complex comprising the C-terminal portion of the NS2B cofactor and the N-terminal domain of the NS3 protein, which contains the catalytic triad (His51, Asp75, and Ser135).[3][4] The NS2B cofactor is crucial for the proper folding and activity of the NS3 protease domain. The protease exists in two main conformational states: an "open" inactive state and a "closed" active state, which is stabilized upon substrate or inhibitor binding. The enzyme's primary function is to cleave the viral polyprotein at specific sites, a process essential for the maturation of viral proteins and subsequent replication.

Inhibitor Classes and Binding Mechanisms

Significant efforts have been made to develop inhibitors targeting the ZIKV NS2B-NS3 protease. These can be broadly categorized into active-site directed inhibitors and allosteric inhibitors.

Active-Site Directed Inhibitors

These inhibitors bind to the active site of the protease, typically competing with the natural substrate. Many are peptidomimetic compounds designed based on the protease's substrate recognition sequence.

Allosteric Inhibitors

Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that leads to reduced catalytic activity. This approach can offer advantages in terms of selectivity and reduced potential for resistance. Some allosteric inhibitors target a "super-open" conformation of the protease or disrupt the interaction between the NS2B and NS3 domains.

Quantitative Data on Inhibitor Potency

The following tables summarize the inhibitory potency of various compounds against the ZIKV NS2B-NS3 protease as reported in the scientific literature.

Table 1: Active-Site Directed Inhibitors

| Inhibitor | Type | IC50 (µM) | Ki (µM) | PDB ID |

| Boronate Inhibitor (cn-716) | Peptidomimetic | 0.2 | - | 5LC0 |

| Macrocyclic Inhibitor 1 | Macrocycle | - | <0.005 | 6Y3B |

| Macrocyclic Inhibitor 2 | Macrocycle | - | - | 7ZW5 |

| Macrocyclic Inhibitor 8 | Macrocycle | - | - | 8AQA |

| Macrocyclic Inhibitor 10 | Macrocycle | - | - | 7ZQF |

| Macrocyclic Inhibitor 13 | Macrocycle | - | - | 7ZQ1 |

| Macrocyclic Inhibitor 16 | Macrocycle | - | - | 8A15 |

| Macrocyclic Inhibitor 22 | Macrocycle | - | - | 8AQK |

| Macrocyclic Inhibitor 24 | Macrocycle | - | - | 7ZPD |

| Macrocyclic Inhibitor 33 | Macrocycle | - | - | 8AQB |

| Macrocyclic Inhibitor 39 | Macrocycle | - | - | 7ZYS |

Table 2: Allosteric and Non-Competitive Inhibitors

| Inhibitor | Type | IC50 (µM) | Ki (µM) | PDB ID |

| Phenylquinoline/Aminobenzamide Cmpds | Small Molecule | 3.8 - 14.4 | - | - |

| Compound 2 | Small Molecule | 5.2 | - | - |

| Compound 3 (from Lee et al.) | Small Molecule | 4.1 | 9.5 (Competitive) | - |

| Compound 1 (from ACS Med. Chem. Lett.) | Small Molecule | - | - | - |

| Compound 2 (from ACS Med. Chem. Lett.) | Small Molecule | - | - | - |

| Compound 3 (from Development of NS2B-NS3...) | Small Molecule | 14.01 | - | - |

| Compound 8 | Small Molecule | 6.85 | - | - |

| Compound 9 | Small Molecule | 14.2 | - | - |

| MH1 | Aminothiazolopyridine/Benzofuran | 0.44 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments in the study of ZIKV NS2B-NS3 protease inhibitors.

Protein Expression and Purification

-

Construct Design: A common construct for crystallization and enzymatic assays involves a single polypeptide chain where the C-terminal ~40 hydrophilic residues of NS2B are connected to the N-terminal ~185 residues of the NS3 protease domain via a flexible linker (e.g., Gly4-Ser-Gly4).

-

Expression: The gene encoding the NS2B-NS3pro construct is typically cloned into an expression vector (e.g., pET vectors) and transformed into E. coli cells (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Cells are harvested and lysed. The protease is then purified using a series of chromatography steps, which may include immobilized metal affinity chromatography (IMAC) if the protein is His-tagged, followed by size-exclusion chromatography to obtain a homogenous protein sample.

X-ray Crystallography

-

Crystallization: The purified ZIKV NS2B-NS3 protease is concentrated and mixed with an inhibitor. Crystallization screening is performed using various commercially available or custom-made screens to find conditions (precipitant, pH, temperature) that yield diffraction-quality crystals. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known flavivirus protease structure as a search model. The model is then refined against the experimental data to yield the final crystal structure.

Enzyme Inhibition Assay (Fluorogenic Substrate)

-

Assay Principle: The activity of the ZIKV NS2B-NS3 protease is monitored using a fluorogenic substrate, such as Boc-Gly-Arg-Arg-AMC. Cleavage of the substrate by the protease releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity over time.

-

Procedure:

-

The purified ZIKV NS2B-NS3 protease is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is measured at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies, such as Lineweaver-Burk plots, to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Zika Virus Replication Cycle and Protease Function

Caption: Overview of the Zika virus replication cycle highlighting the critical role of the NS2B-NS3 protease in polyprotein processing.

Mechanism of Action of NS2B-NS3 Protease Inhibitors

Caption: Comparison of active-site and allosteric inhibition mechanisms for the Zika virus NS2B-NS3 protease.

Experimental Workflow for Inhibitor Screening and Characterization

Caption: A generalized workflow for the discovery and characterization of Zika virus NS2B-NS3 protease inhibitors.

Conclusion